molecular formula C17H19BrN2O2 B251125 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide

カタログ番号: B251125
分子量: 363.2 g/mol
InChIキー: YSGIJDKVKDPEFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide, also known as BMS-986165, is a small molecule drug candidate that is currently being developed by Bristol-Myers Squibb for the treatment of autoimmune disorders. It belongs to the class of drugs called tyrosine kinase 2 (TYK2) inhibitors, which work by inhibiting the activity of the TYK2 enzyme.

作用機序

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide works by selectively inhibiting the activity of the TYK2 enzyme, which plays a key role in the signaling pathways of various cytokines that are involved in the pathogenesis of autoimmune diseases. By blocking TYK2 activity, this compound can reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects and improves its therapeutic potential. However, one limitation is that its efficacy may be limited to certain autoimmune disorders that are driven by cytokines that are dependent on TYK2 signaling.

将来の方向性

There are several potential future directions for the development of 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide and other TYK2 inhibitors. One area of research is the identification of biomarkers that can predict patient response to treatment, which could help to personalize therapy and improve clinical outcomes. Another area of research is the investigation of combination therapies that target multiple cytokine signaling pathways, which may have synergistic effects and improve treatment efficacy. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound and other TYK2 inhibitors in the treatment of autoimmune disorders.

合成法

The synthesis of 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide involves several steps, starting with the reaction of 4-methylpiperidine with 4-bromoaniline to form 4-(4-methylpiperidin-1-yl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, this compound.

科学的研究の応用

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide has been shown to have potential therapeutic applications in the treatment of various autoimmune disorders, including psoriasis, psoriatic arthritis, and lupus. In preclinical studies, it has demonstrated efficacy in reducing the production of pro-inflammatory cytokines and improving disease symptoms.

特性

分子式

C17H19BrN2O2

分子量

363.2 g/mol

IUPAC名

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H19BrN2O2/c1-12-8-10-20(11-9-12)14-4-2-13(3-5-14)19-17(21)15-6-7-16(18)22-15/h2-7,12H,8-11H2,1H3,(H,19,21)

InChIキー

YSGIJDKVKDPEFS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

正規SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。